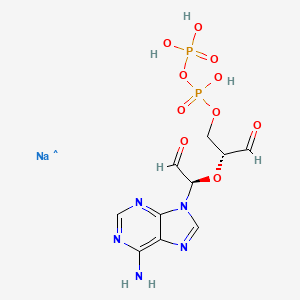

CID 16218960

Overview

Description

CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound .

Molecular Structure Analysis

The molecular structure of a compound like CID 16218960 can be analyzed using various techniques such as mass spectrometry . The molecular formula of CID 16218960 is C10H13N5NaO10P2.Chemical Reactions Analysis

CID 16218960, like other compounds, can undergo various chemical reactions. The type and extent of these reactions would depend on the conditions and other reactants involved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like CID 16218960 can be determined using various methods . These properties include color, density, hardness, melting point, boiling point, and solubility.Scientific Research Applications

Methylarginine Transferase Inhibition

This compound has been used as a methylarginine transferase inhibitor in human embryonic kidney (HEK)-293 T cells. This application is crucial for studying the regulation of nitric oxide synthesis in cells .

Methylase Inhibition

It serves as a broad inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases in mouse embryo fibroblast NIH3T3 cells. This inhibition is significant for understanding the role of methylation in cell signaling and gene expression .

Study of Endothelium-dependent Vascular Response

Adenosine 5′-diphosphate has been utilized as a test compound for studying endothelium-dependent vascular responses, particularly in salt-sensitive and salt-resistant Dahl rats. This research is vital for cardiovascular studies and understanding hypertension mechanisms .

Purinergic Receptor Subtype Analysis

The compound was used to study different P2-purinergic receptor subtypes on canine vascular smooth muscle and endothelium. This helps in deciphering the complex signaling pathways involved in vascular function .

Energy Storage and Nucleic Acid Metabolism

As an adenine nucleotide, it is involved in energy storage and nucleic acid metabolism, playing a pivotal role in cellular energy transfer and ATP synthesis .

Platelet Activation Studies

Adenosine 5′-diphosphate affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12, making it essential for research into blood coagulation and thrombotic diseases .

properties

InChI |

InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQAEEYTGARSBZ-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5NaO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585073 | |

| Record name | PUBCHEM_16218960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71997-39-2 | |

| Record name | PUBCHEM_16218960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

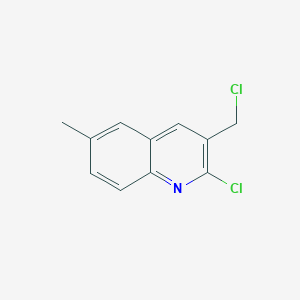

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)